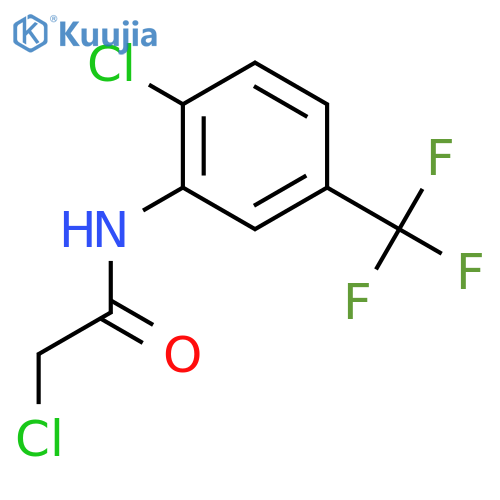

Cas no 328-26-7 (N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride)

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

- 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE

- 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

- 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-acetamide

- Chlor-essigsaeure-(2-chlor-5-trifluormethyl-anilid)

- chloro-acetic acid-(2-chloro-5-trifluoromethyl-anilide)

- n1-[2-chloro-5-(trifluoromethyl)phenyl]-2-chloroacetamide

- N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride

- YJUFYUGDUFBEDG-UHFFFAOYSA-N

- NSC165639

- FT-0678540

- NSC-165639

- EN300-01495

- D94935

- 328-26-7

- DTXSID30304407

- MFCD00077472

- CS-0072711

- SCHEMBL4006377

- AKOS000266363

- BB 0217377

- F0917-7562

- VS-01963

- Z56832106

- STK115776

- ALBB-002282

- BBL008642

-

- MDL: MFCD00077472

- インチ: InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16)

- InChIKey: YJUFYUGDUFBEDG-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)C1=CC(NC(CCl)=O)=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 270.97800

- どういたいしつりょう: 270.9778537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 29.10000

- LogP: 3.60910

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride セキュリティ情報

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0917-7562-0.5g |

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride |

328-26-7 | 95%+ | 0.5g |

$62.0 | 2023-09-07 | |

| Enamine | EN300-01495-5.0g |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

328-26-7 | 95% | 5g |

$386.0 | 2023-04-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN034-50mg |

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride |

328-26-7 | 95+% | 50mg |

82.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143351-5g |

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride |

328-26-7 | 97% | 5g |

¥1350.00 | 2024-08-02 | |

| Chemenu | CM114027-5g |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

328-26-7 | 95% | 5g |

$*** | 2023-05-30 | |

| 1PlusChem | 1P00BZMJ-250mg |

2-Chloro-N-(2-chloro-5-trifluoromethyl-phenyl)-acetamide |

328-26-7 | 95+% | 250mg |

$14.00 | 2025-02-25 | |

| OTAVAchemicals | 5009550-50MG |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

328-26-7 | 90% | 50MG |

$29 | 2023-06-25 | |

| Aaron | AR00BZUV-100mg |

2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE |

328-26-7 | 95% | 100mg |

$74.00 | 2025-01-24 | |

| Enamine | EN009-7003-1g |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

328-26-7 | 95% | 1g |

$128.0 | 2023-10-28 | |

| Enamine | EN009-7003-5g |

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

328-26-7 | 95% | 5g |

$386.0 | 2023-10-28 |

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride 関連文献

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluorideに関する追加情報

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride (CAS No. 328-26-7): An Overview of Its Properties and Applications

N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride (CAS No. 328-26-7) is a versatile organic compound with a unique combination of functional groups that make it valuable in various chemical and pharmaceutical applications. This compound features a chloroacetyl group, an amino group, a chloro substituent, and a trifluoromethyl group, all of which contribute to its distinct chemical properties and reactivity.

The molecular structure of N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride is characterized by the presence of these functional groups, which provide it with both nucleophilic and electrophilic reactivity. The chloroacetyl group can undergo nucleophilic substitution reactions, while the amino group can participate in electrophilic substitution or condensation reactions. The chloro substituent and trifluoromethyl group further enhance the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

In the field of medicinal chemistry, N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride has gained attention due to its potential as a building block for the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For example, researchers have utilized this compound as a key intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The presence of the trifluoromethyl group has been shown to improve the metabolic stability and bioavailability of these compounds, enhancing their therapeutic efficacy.

One notable application of N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride is in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are known to influence the physicochemical properties of molecules, such as lipophilicity, electronic effects, and metabolic stability. The trifluoromethyl group in this compound provides a significant advantage in drug design by improving the pharmacokinetic properties of the final product. This has led to its use in the development of drugs with improved solubility, permeability, and reduced toxicity.

Recent advancements in synthetic methodologies have also contributed to the increased interest in N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride. New catalytic systems and reaction conditions have been developed to enhance the efficiency and selectivity of its synthesis. These improvements have made it more accessible for large-scale production, thereby facilitating its broader application in both academic research and industrial settings.

In addition to its pharmaceutical applications, N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride has found use in other areas of chemistry. For instance, it has been employed as a reagent in organic synthesis for the preparation of functionalized aromatic compounds. The versatility of this compound allows it to be used in a wide range of reactions, including Friedel-Crafts acylation, Mannich reactions, and Suzuki coupling reactions.

The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the environmental fate and toxicity of N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride have shown that it is relatively stable under normal conditions but can be degraded through biotic and abiotic processes. Proper handling and disposal practices are recommended to minimize any potential environmental impact.

In conclusion, N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride (CAS No. 328-26-7) is a multifunctional compound with significant potential in various fields of chemistry and pharmaceuticals. Its unique combination of functional groups makes it a valuable intermediate for the synthesis of bioactive compounds and other advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods, further highlighting its importance in modern chemistry.

328-26-7 (N-(Chloroacetyl)3-amino-4-chlorobenzotrifluoride) 関連製品

- 954270-68-9(1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone)

- 1735-89-3(6-(Trifluoromethyl)indolin-2-one)

- 1579-89-1(N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide)

- 349-97-3(4'-(Trifluoromethyl)acetanilide)

- 49850-16-0(3,5-Bis(Trifluoromethyl)-N-Ethylaniline)

- 976-50-1(4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide)

- 1939-27-1(2-Methyl-N-3-(trifluoromethyl)phenylpropanamide)

- 395-68-6(4-nitro-2-(trifluoromethyl)acetanilide)

- 56341-40-3(7-(Trifluoromethyl)indolin-2-one)

- 351-36-0(3-(Trifluoromethyl)acetanilide)